molecular formula C11H12N2OS B2615052 N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 923693-82-7

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2615052
CAS No.: 923693-82-7
M. Wt: 220.29
InChI Key: BRXRKGSGNXCBEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-isothiocyanatobenzoyl chloride with cyclopropanecarboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxylate
  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxylamide

Uniqueness

This compound stands out due to its unique cyclopropane ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-carbamothioylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXRKGSGNXCBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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